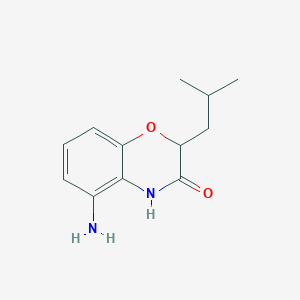

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazine derivative characterized by a bicyclic core structure comprising a benzene ring fused to an oxazine ring. The compound features an amino group at position 5 and a branched 2-methylpropyl (isobutyl) substituent at position 2. Benzoxazines are heterocyclic compounds with demonstrated pharmacological relevance, particularly in anticancer and anti-inflammatory research . This compound’s structural features, such as the electron-rich amino group and lipophilic isobutyl chain, may influence its bioavailability and target binding efficiency.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-amino-2-(2-methylpropyl)-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C12H16N2O2/c1-7(2)6-10-12(15)14-11-8(13)4-3-5-9(11)16-10/h3-5,7,10H,6,13H2,1-2H3,(H,14,15) |

InChI Key |

ZJAHFYCWFHBFDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)NC2=C(C=CC=C2O1)N |

Origin of Product |

United States |

Preparation Methods

Oxidation

This process involves oxidizing a carbinol group to a carbonyl group, which can be achieved through Swern oxidation or Jones oxidation, although other methods may also be suitable.

- The reaction is performed in an organic solvent that is inert to the reaction, such as methylene chloride, preferably under an inert gas atmosphere and with cooling (around -60°C).

- The intermediate is treated with activated dimethyl sulfoxide (DMSO), prepared from oxalyl chloride and dimethyl sulfoxide, and then with triethylamine.

Cyclization

Compounds with a lactam ring bound to the benzoxazine ring at the 4-position can be produced by cyclizing corresponding halobutyrylamino or halovalerylamino compounds.

- The cyclization reaction occurs under similar conditions to the N-alkylation, using an acid halide and a base, such as an alkali metal alcoholate like potassium tert-butoxide.

Preparation of Intermediates

Intermediates for the cyclization can be prepared by nitrosating a compound, reducing the resulting nitroso compound, and reacting the resulting amino compound with a carboxylic acid or a reactive derivative thereof.

- The compound is reacted with a nitrosating agent, such as sodium nitrite, nitrous acid, or a nitrite ester, in an inert solvent like an alcohol (e.g., methanol, ethanol, isopropanol) or acetic acid-water.

- Acidic conditions and cooling are required to maintain a temperature below 20°C, preferably below 10°C. After heat generation subsides, the reaction can proceed at room temperature.

- The amidation reaction can be conducted in the same manner and under the same reaction conditions as in the amidation for preparing intermediates.

Hydrolysis

When an ester compound is available, it can be hydrolyzed to yield a compound that can undergo amidation.

- Hydrolysis is carried out in a conventional manner using an acid, such as trifluoroacetic acid, or a base, such as sodium hydroxide or potassium hydroxide.

Oxidation of Nitrogen-Containing Heterocyclic Compounds

N-oxide compounds can be produced by oxidizing the corresponding nitrogen-containing heterocyclic compounds.

- Oxidation can be carried out in an organic solvent inert to the reaction, such as methylene chloride, dichloroethane, chloroform, carbon tetrachloride, or an alcohol like methanol, or ether, at room temperature or with warming.

- Suitable oxidizing agents include hydrogen peroxide, inorganic peracids (e.g., perphosphoric acid, chromic anhydride, persulfuric acid, or potassium persulfate), or organic peracids (e.g., perbenzoic acid, m-chloroperbenzoic acid, performic acid, trifluoroperacetic acid, perphthalic acid, permaleic acid, or peracetic acid).

Reduction with Borane

If the 4-position substituent is an unreducible one, intermediates can be directly reduced with borane to yield the corresponding compounds.

General Workup

The product from each reaction can be easily isolated and purified.

- The reaction mixture is poured into an excessive amount of water or ice water, and the organic matter is extracted with an appropriate organic solvent, such as methylene chloride, chloroform, benzene, diethyl ether, or ethyl acetate.

- The extract layer is then dried, the solvent is evaporated, and the residue is purified by recrystallization or silica gel column chromatography on silica gel to give the desired intermediate or product in a purified form.

- The solvent for recrystallization and/or column chromatography may be selected from hexane, benzene, methylene chloride, chloroform, ethyl acetate, acetone, ethanol, methanol, etc., and mixtures thereof.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The benzoxazine ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoxazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 3,4-Dihydro-2H-1,4-Benzoxazin-3-one Derivatives

The following table summarizes key structural analogues and their properties:

Key Observations :

- Bioactivity: Amino-substituted benzoxazines (e.g., 5-NH₂) show strong DNA topoisomerase I inhibition, a mechanism critical for anticancer activity, whereas glycosylated derivatives (e.g., β-D-glucopyranoside) are associated with plant biochemistry .

Physicochemical Properties

Biological Activity

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

- CAS Number : 2091441-29-9

Biological Activities

The biological activities of this compound have been investigated in various contexts, including its potential as an anti-inflammatory, analgesic, and neuroprotective agent.

1. Anti-inflammatory and Analgesic Effects

Research indicates that compounds within the benzoxazine class exhibit significant anti-inflammatory and analgesic properties. A study evaluating the structure-activity relationship (SAR) of benzoxazine derivatives found that modifications at the 2-position enhance these activities, suggesting that this compound may possess similar effects due to its structural characteristics .

2. Neuroprotective Properties

The compound has also been studied for its neuroprotective effects. In vitro assays demonstrated that derivatives of benzoxazine can protect neuronal cells from oxidative stress and apoptosis. The presence of amino groups in the structure is believed to contribute to these protective effects by scavenging free radicals and modulating signaling pathways involved in cell survival .

3. Serotonin Receptor Antagonism

A related study on benzoxazine derivatives highlighted their potential as serotonin receptor antagonists, particularly at the 5HT3 receptor. The introduction of specific substituents significantly increased receptor affinity and antagonistic activity, indicating that similar modifications may enhance the biological profile of this compound .

Case Studies

Several case studies have explored the biological effects of benzoxazine derivatives:

Case Study 1: Neuroprotection in Cellular Models

In a cellular model of neurodegeneration, this compound was tested for its ability to reduce neuronal cell death induced by oxidative stress. Results showed a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity in Animal Models

In vivo studies using animal models of inflammation demonstrated that administering this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This supports its use as an anti-inflammatory agent and warrants further investigation into its mechanisms of action.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for synthesizing 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclization reactions involving substituted benzoxazinone precursors. A typical approach involves refluxing 3-amino-4-hydroxybenzoate derivatives with appropriate acids or acylating agents (e.g., aryl acids) under controlled conditions. For example, refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acid for 15 hours yields benzoxazole intermediates, which can be further functionalized . Reaction parameters such as reflux duration, stoichiometric ratios, and solvent selection critically impact yield. Prolonged heating may increase by-product formation, while insufficient reaction time reduces conversion efficiency.

Advanced: How can researchers optimize the reaction conditions to minimize by-products during the cyclization step?

Methodological Answer:

By-product suppression requires precise control of temperature, catalyst use, and purification protocols. For cyclization steps, employing mild Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) can enhance regioselectivity. Additionally, monitoring reaction progress via thin-layer chromatography (TLC) or HPLC allows real-time adjustments. Post-reaction purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from impurities. Studies on analogous benzoxazinones highlight the importance of pH adjustments (e.g., using 10% acetic acid to buffer at pH 6.5) to stabilize intermediates .

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. In HPLC, a buffer solution of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) paired with a C18 column provides optimal separation of benzoxazinone derivatives . Infrared (IR) spectroscopy can verify functional groups like the carbonyl (C=O) and amino (-NH₂) moieties.

Advanced: How does the compound's stability vary under different pH and temperature conditions, and what decomposition products are observed?

Methodological Answer:

Stability studies should be conducted under accelerated conditions (e.g., 40°C, 75% relative humidity) across pH ranges (2–10). Benzoxazinones are prone to hydrolysis under alkaline conditions, forming benzoxazolinones via ring-opening. For example, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one decomposes to 6-methoxy-2-benzoxazolinone in basic media . LC-MS or GC-MS can identify degradation products. Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres mitigate decomposition.

Advanced: What strategies are effective in resolving contradictory bioactivity data obtained from different in vitro assays?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Confirm compound stability during assays via parallel HPLC analysis.

- Compare data with structurally related analogs (e.g., 5-hydroxy derivatives) to identify structure-activity trends .

Advanced: How does the substitution pattern on the benzoxazinone core influence its interaction with biological targets?

Methodological Answer:

Substituents like the 2-methylpropyl group or amino moiety modulate steric and electronic interactions. For example:

- Bulky substituents at position 2 (e.g., 2-methylpropyl) enhance lipophilicity, improving membrane permeability.

- Amino groups at position 5 enable hydrogen bonding with target proteins, as seen in analogs like 8-[(1R)-2-{[1,1-dimethyl-2-(2-methylphenyl)ethyl]amino}-1-hydroxyethyl]-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one . Computational docking studies paired with site-directed mutagenesis can map binding interactions.

Basic: What are the critical considerations for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

Key factors include:

- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large-volume reactions.

- Catalyst Recovery : Use immobilized catalysts (e.g., polymer-supported reagents) to simplify purification.

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progression.

- Safety Protocols : Assess exothermic risks via differential scanning calorimetry (DSC) during cyclization steps .

Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?

Methodological Answer:

Combine pharmacological and genetic approaches:

- Knockout Models : Use CRISPR/Cas9 to delete putative target genes in cell lines.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with purified proteins.

- Metabolic Profiling : Track downstream metabolites via untargeted metabolomics (e.g., LC-QTOF-MS).

- Cross-Species Studies : Compare effects in human vs. rodent models to identify conserved pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.